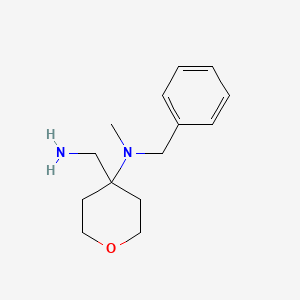

4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Aminomethyl)benzoic acid is an organic compound that can serve as a type 2 antifibrinolytic agent used in the treatment of fibrotic skin disorders . It is also known as 4-carboxybenzylamine .

Synthesis Analysis

The synthesis of 4-(aminomethyl)benzoic acid involves several steps. One method involves the reaction of benzyl amine with yeast glucan . Another method involves the reaction of 4-formyl benzoic acid with methanol, followed by a reaction with sodium hydroxide .

Molecular Structure Analysis

The molecular formula of 4-(aminomethyl)benzoic acid is C8H9NO2 . The structure includes a benzene ring with a carboxylic acid group (CO2H) and an aminomethyl group (NH2CH2) attached to it .

Chemical Reactions Analysis

4-(Aminomethyl)benzoic acid can react with 2-methyl-isothiourea sulfate to prepare 4-guanidinomethylbenzoic acid . It can also be used as a linker for the synthesis of dendron-OMS hybrids .

Physical And Chemical Properties Analysis

The physical properties of 4-(aminomethyl)benzoic acid include a density of 1.2±0.1 g/cm3, a melting point over 300 °C, and a boiling point of 323.1±25.0 °C at 760 mmHg . It is slightly soluble in water .

Scientific Research Applications

1. Synthesis of Chitosan Derivatives

A study by Omura et al. (2001) demonstrated the use of a regioselective aminomethylation reaction, akin to the chemistry of 4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine, in the synthesis of new chitosan derivatives. This process improved solubility in organic solvents, highlighting its utility in the development of functional biomaterials (Omura et al., 2001).

2. Synthesis of Triazole Derivatives

Albert (1973) reported the synthesis of 4-amino-5-aminomethyl-1,2,3-triazoles, involving reactions related to 4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine. These compounds have potential applications in medicinal chemistry and pharmaceutical research (Albert, 1973).

3. Development of Polymer-Supported Reagents

Research by Pop et al. (1997) focused on the creation of polymer-supported reagents for efficient synthesis of amides, employing aminomethylation techniques similar to those used with 4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine. This represents a significant advancement in the field of green chemistry and sustainable production methods (Pop et al., 1997).

4. Novel Approaches in Organic Synthesis

Peng et al. (2018) explored the palladium-catalyzed carbonylative aminohomologation of aryl halides, a process closely related to the chemistry of 4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine. This method has broad applications in the synthesis of complex organic compounds, particularly in pharmaceuticals and agrochemicals (Peng et al., 2018).

5. Study of Intracellular Calcium Activity

Bourlot et al. (1998) investigated substituted 1,4-benzoxazines bearing an amino side chain, similar to 4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine, for their activity on intracellular calcium. This research contributes to our understanding of cellular mechanisms and potential therapeutic applications (Bourlot et al., 1998).

Mechanism of Action

Safety and Hazards

Future Directions

While specific future directions for “4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine” are not available, related compounds such as 4-(aminomethyl)benzoic acid are being studied for their potential uses in various applications, including as catalysts in chemical reactions and as structure-directing agents in the synthesis of zeolites .

properties

IUPAC Name |

4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-16(11-13-5-3-2-4-6-13)14(12-15)7-9-17-10-8-14/h2-6H,7-12,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZQHEZJEJDJIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2(CCOCC2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2465742.png)

![5-((4-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2465745.png)

![1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-](/img/structure/B2465748.png)

![8-aminobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B2465752.png)

![2-(2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethoxy)ethanol](/img/structure/B2465757.png)

![2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2465759.png)

![2-Propan-2-yl-1-[1-(pyridin-4-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2465762.png)